molecular formula C21H20N2O5 B11199953 Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate

Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate

Cat. No.: B11199953
M. Wt: 380.4 g/mol
InChI Key: ABGXMBQTCQJGBR-UHFFFAOYSA-N
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Description

Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carbamoylation: The benzylcarbamoyl group is introduced through a reaction with benzyl isocyanate.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups using reagents like sodium methoxide or benzylamine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with modified functional groups.

Scientific Research Applications

Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with biological molecules such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Similar in structure but lacks the quinoline core.

    Benzylcarbamoyl derivatives: Share the benzylcarbamoyl group but differ in the core structure.

Uniqueness

Methyl 4-[(benzylcarbamoyl)methoxy]-6-methoxyquinoline-2-carboxylate is unique due to its combination of a quinoline core with methoxy and benzylcarbamoyl groups, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[2-(benzylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-26-15-8-9-17-16(10-15)19(11-18(23-17)21(25)27-2)28-13-20(24)22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,22,24)

InChI Key

ABGXMBQTCQJGBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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